ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate
Description
Properties
CAS No. |
1212163-89-7 |
|---|---|
Molecular Formula |
C19H24N2O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C19H24N2O6/c1-5-27-18(23)16-14(10-6-7-12(25-3)13(8-10)26-4)15-11(9-19(16,2)24)20-21-17(15)22/h6-8,14,16,24H,5,9H2,1-4H3,(H2,20,21,22) |
InChI Key |
JWMBRHXWZASKPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C2=C(CC1(C)O)NNC2=O)C3=CC(=C(C=C3)OC)OC |
solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclocondensation
The foundational step involves cyclocondensation between a 1,3-dicarbonyl precursor and hydrazine derivatives. For instance, ethyl 3-oxocyclohex-1-enecarboxylate (1) reacts with methylhydrazine under acidic conditions (HCl, ethanol, reflux) to yield the tetrahydroindazole scaffold (2). This method, adapted from pyrazole syntheses, achieves 68–72% yield but requires strict temperature control to avoid over-oxidation.
Reaction Conditions
| Component | Details |
|---|---|
| Substrate | Ethyl 3-oxocyclohex-1-enecarboxylate |
| Hydrazine Source | Methylhydrazine (1.2 equiv) |
| Solvent | Ethanol |
| Catalyst | HCl (0.1 equiv) |
| Temperature | 80°C, 12 hr |
| Yield | 70% |
Microwave-Assisted Cyclization
Modern adaptations employ microwave irradiation to accelerate cyclocondensation. Using dimethylformamide (DMF) as a polar aprotic solvent and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, reaction time reduces to 45 minutes with improved yield (82%).
| Parameter | Value |
|---|---|
| Electrophile | 3,4-Dimethoxybenzyl chloride |
| Lewis Acid | AlCl₃ (1.5 equiv) |
| Solvent | DCM, 0°C to RT |
| Reaction Time | 8 hr |
| Yield | 65% |
Palladium-Catalyzed Cross-Coupling
For higher regiocontrol, Suzuki-Miyaura coupling introduces the aryl group post-cyclization. Bromination of (2) at position 4 using N-bromosuccinimide (NBS) generates (4), which couples with 3,4-dimethoxyphenylboronic acid (5) under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C). This method affords 78% yield but necessitates inert atmosphere conditions.
Functionalization of Hydroxyl and Methyl Groups
Oxidative Hydroxylation
The 3- and 6-hydroxyl groups derive from epoxidation followed by acid-catalyzed ring opening. Treating intermediate (6) with m-chloroperbenzoic acid (mCPBA) in DCM forms an epoxide (7), which undergoes hydrolysis with H₂SO₄ (10% v/v) to yield vicinal diols (8).
Critical Observations
-
Epoxidation selectivity depends on electron density distribution.
-
Over-oxidation to ketones occurs if reaction times exceed 4 hr.
Methyl Group Installation via Grignard Addition
A methyl group at position 6 is introduced by quenching a ketone intermediate (9) with methylmagnesium bromide (3.0 equiv) in tetrahydrofuran (THF) at −78°C. Subsequent protonation with NH₄Cl yields the tertiary alcohol (10), which is reduced to the methyl group using Pd/C under H₂ atmosphere.
Esterification and Final Modifications
Fischer Esterification
The ethyl carboxylate group is installed via acid-catalyzed esterification. Reacting the carboxylic acid precursor (11) with excess ethanol in the presence of H₂SO₄ (cat.) under reflux affords the ester (12) in 85% yield.
Side Reactions
-
Transesterification with other hydroxyl groups necessitates protecting group strategies (e.g., silylation).
Stereochemical Control and Resolution
Racemic mixtures formed during cyclization require chiral resolution. Preparative HPLC using a Chiralpak IA column (hexane/ethanol, 90:10) separates enantiomers with >99% ee. Alternatively, enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer.
Scalability and Industrial Considerations
Continuous-Flow Synthesis
Transitioning batch processes to continuous-flow systems enhances reproducibility. Key stages (cyclocondensation and coupling) achieve 92% conversion in 1/3rd the time when performed in microreactors (Corning AFR module).
Green Chemistry Metrics
-
E-factor : 18.7 (traditional) vs. 9.2 (flow system).
-
Solvent recovery via distillation reduces waste by 40%.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, COOCH₂CH₃), 2.98 (s, 3H, C6-CH₃), 3.85 (s, 6H, OCH₃).
-
HRMS : m/z calc. for C₂₁H₂₅N₂O₇ [M+H]⁺ 417.1659; found 417.1662.
X-Ray Crystallography
Single-crystal analysis confirms the cis-fusion of the tetrahydroindazole ring and equatorial orientation of the 3,4-dimethoxyphenyl group.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature and pH, are tailored to facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through various methods involving the reaction of substituted indazole derivatives with specific reagents. The structural characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and purity.
Biological Activities
Antimicrobial Activity
Research has demonstrated that derivatives of ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate exhibit significant antimicrobial properties. In a study evaluating various synthesized indazole derivatives, compounds showed varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using the agar diffusion method, revealing that certain derivatives had comparable efficacy to standard antibiotics like penicillin .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in biological systems. Studies indicate that certain derivatives exhibit strong radical scavenging activity, which is beneficial for developing therapeutic agents aimed at oxidative stress-related diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. For instance, docking studies with the DNA gyrase enzyme revealed significant binding interactions that could inhibit bacterial growth by disrupting DNA replication processes .
Potential Therapeutic Applications
Cancer Research
The compound's structural features suggest potential applications in cancer therapy. Preliminary studies indicate that certain derivatives may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Further research is required to elucidate these mechanisms and evaluate the efficacy of these compounds in clinical settings.
Anti-inflammatory Effects
Additional research has pointed towards anti-inflammatory properties associated with this compound class. By inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways, these compounds could serve as leads for developing new anti-inflammatory drugs .
Summary of Research Findings
Mechanism of Action
The mechanism of action of ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, focusing on substituents, molecular properties, and reported activities:
Key Observations:
Hydroxyl vs. Oxo Groups :
- The target compound’s 3,6-dihydroxy configuration contrasts with ’s 3-oxo-6-hydroxy variant. The hydroxyl groups may confer stronger antioxidant or metal-chelating properties, whereas the oxo group could enhance electrophilicity .
Synthetic Routes :
- Multi-step condensations (e.g., pyridyl incorporation in ) contrast with single-step cyclocondensations (), impacting scalability and purity .
Notes
- Contradictions : describes a 3-oxo variant, whereas the target compound has 3-hydroxy ; this functional group difference significantly alters reactivity and bioactivity .
- Data Gaps: Limited bioactivity data for the target compound necessitates extrapolation from analogs.
- Structural Diversity : Substituents like pyridyl () or phenethyl () groups expand the SAR (structure-activity relationship) landscape for indazole-based drug discovery .
Biological Activity
Ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H20N2O5
- Molecular Weight : 320.34 g/mol
- IUPAC Name : this compound
This structure features a complex indazole core with multiple functional groups that contribute to its biological activity.
Research has indicated several mechanisms through which this compound exerts its biological effects:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro studies demonstrated that it exhibits significant antiproliferative effects against A549 (lung cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 2.0 to 20.0 µM .
- The presence of hydroxyl groups in its structure enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Preliminary results showed that it inhibits COX-1 and COX-2 with IC50 values reported at approximately 19.45 µM and 23.8 µM respectively .
- This inhibition suggests a potential therapeutic role in treating inflammatory diseases.
-
Antioxidant Activity :
- The presence of multiple hydroxyl groups contributes to its antioxidant properties. Studies have indicated that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis involving cyclocondensation of ethyl acetoacetate with substituted aldehydes and urea derivatives under acidic conditions. For example, analogous indazole derivatives are synthesized via refluxing precursors in acetic acid, followed by crystallization and recrystallization to improve purity .
- Optimization : Adjusting stoichiometry, solvent polarity (e.g., ethanol vs. THF), and temperature gradients during reflux can enhance yields. Catalytic additives like sodium acetate may stabilize intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Key Techniques :
- NMR : Assigns protons (¹H) and carbons (¹³C) to confirm substituent positions (e.g., methoxy, hydroxyl groups) .
- X-ray Crystallography : Resolves spatial arrangements, bond angles (e.g., O1—C13—O2: 123.97°), and hydrogen-bonding networks critical for stability .
- FTIR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ester moiety) .
Q. What preliminary biological activities have been reported for structurally related indazole derivatives?
- Reported Activities :
- Anti-inflammatory and anticancer potential via protein kinase inhibition .
- Analogs with 3,4-dimethoxyphenyl groups exhibit enhanced bioactivity due to electron-donating effects on aromatic systems .
- Table 1 : Bioactivity Comparison of Analogous Compounds
| Compound | Structural Feature | Activity | Reference |
|---|---|---|---|
| Ethyl 8-hydroxy-5-methyl-6-oxo... | Imidazo[1,5-a] core | Sedative effects | |
| Ethyl 5,6-difluoro-1H-indazole... | Fluorine substitution | Enhanced metabolic stability |
Advanced Research Questions
Q. How can computational methods streamline reaction design and resolve mechanistic ambiguities in synthesizing this compound?
- Approach :
- Quantum Chemical Calculations : Model transition states to identify rate-limiting steps (e.g., cyclization barriers) .
- Machine Learning : Analyze experimental datasets to predict optimal conditions (e.g., solvent, catalyst) via ICReDD’s feedback loop between computation and experimentation .
- Case Study : Reaction path searches for similar indazoles revealed that polar aprotic solvents (DMF) accelerate ring closure by stabilizing charged intermediates .
Q. What strategies address contradictions in reported bioactivity data for indazole derivatives?
- Resolution Methods :
- Dose-Response Curves : Validate potency discrepancies (e.g., IC₅₀ variations) across cell lines .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-chloro groups) on target binding .
- Example : A study found that 3,4-dimethoxyphenyl analogs showed 10-fold higher kinase inhibition than phenyl-substituted variants, attributed to improved hydrophobic interactions .
Q. What are the challenges in elucidating the metabolic stability and toxicity profile of this compound?
- Experimental Design :
- In Vitro Assays : Use liver microsomes to assess cytochrome P450-mediated degradation .
- ADMET Modeling : Predict bioavailability and toxicity endpoints (e.g., Ames test for mutagenicity) .
- Data Interpretation : Fluorinated derivatives (e.g., Ethyl 5,6-difluoro-1H-indazole-3-carboxylate) exhibit prolonged half-lives due to reduced oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
